

Application Notes and Protocols for IHMT-PI3K-455 in RAW264.7 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IHMT-PI3K-455

Cat. No.: B15541784

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Introduction

IHMT-PI3K-455 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ , with IC₅₀ values of 7.1 nM and 0.57 nM, respectively[1]. The PI3K pathway is a critical signaling cascade involved in cell growth, survival, and differentiation. In macrophages, such as the murine RAW264.7 cell line, the PI3K/Akt signaling pathway plays a crucial role in regulating inflammatory responses and polarization into different functional phenotypes[2][3]. Specifically, PI3K γ and PI3K δ are key regulators of macrophage function, and their inhibition can modulate inflammatory responses[3][4].

These application notes provide a comprehensive guide for utilizing **IHMT-PI3K-455** to study its effects on RAW264.7 macrophage cells. The protocols detailed below cover the assessment of PI3K pathway inhibition, analysis of inflammatory cytokine production, and determination of macrophage polarization.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on the expected effects of a selective PI3K γ/δ inhibitor on RAW264.7 cells and are not derived from direct experimental results with **IHMT-PI3K-455**. Researchers should generate their own data for specific experimental conditions.

Data Presentation

Table 1: IHMT-PI3K-455 Inhibitor Profile

Target	IC50 (nM)
PI3K γ	7.1
PI3K δ	0.57
PI3K α	6717
PI3K β	42.04
Data sourced from MedChemExpress[1]	

Table 2: Illustrative Dose-Dependent Effect of a PI3K γ / δ Inhibitor on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells

Treatment	TNF- α (pg/mL)	IL-6 (pg/mL)	IL-1 β (pg/mL)
Vehicle Control	50 \pm 8	30 \pm 5	20 \pm 4
LPS (100 ng/mL)	2500 \pm 210	1800 \pm 150	800 \pm 70
LPS + PI3K γ / δ Inhibitor (10 nM)	1800 \pm 160	1300 \pm 110	600 \pm 50
LPS + PI3K γ / δ Inhibitor (100 nM)	900 \pm 85	700 \pm 60	350 \pm 30
LPS + PI3K γ / δ Inhibitor (1 μ M)	400 \pm 40	300 \pm 25	150 \pm 15

This table presents hypothetical data to illustrate the expected anti-inflammatory effects.

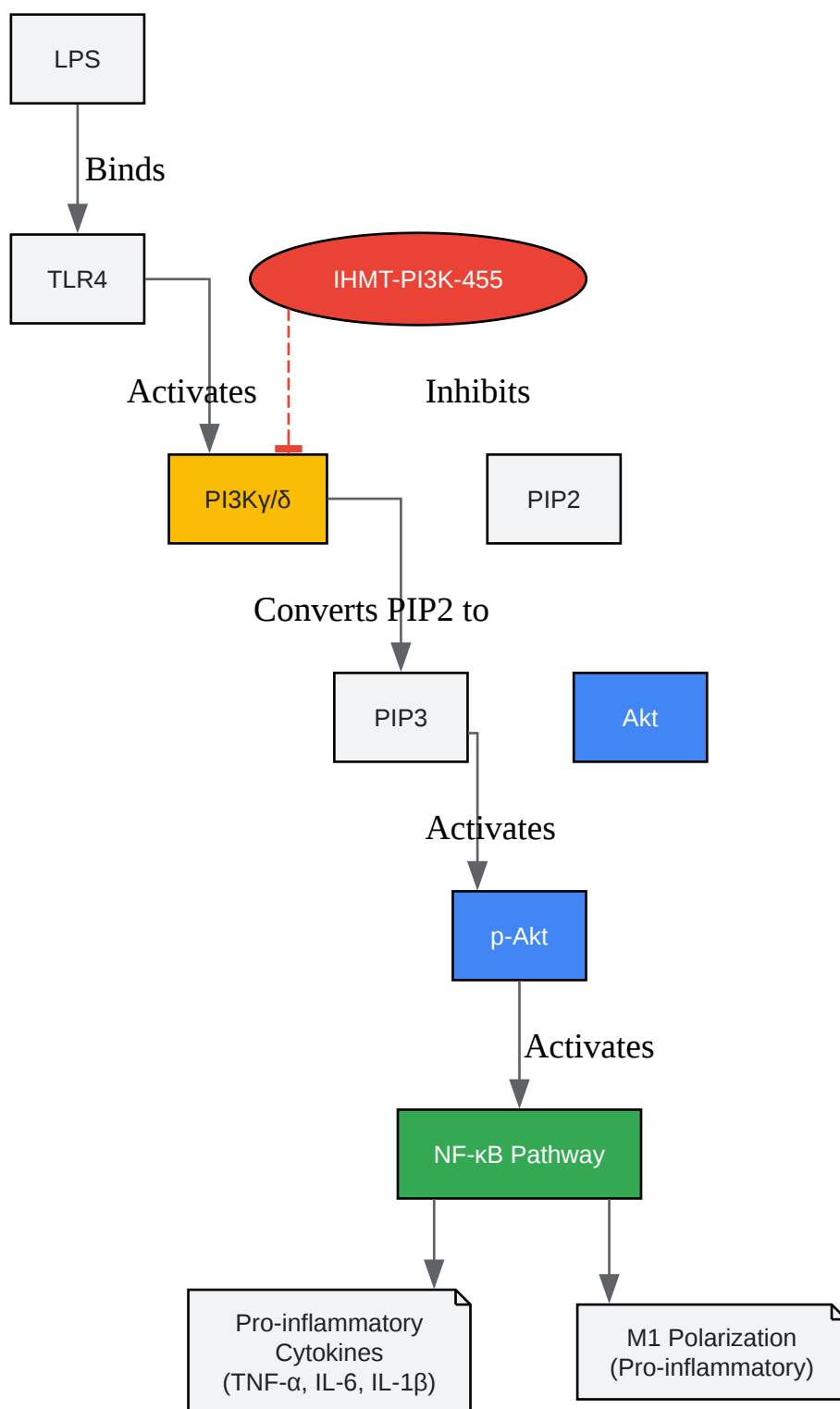
Table 3: Illustrative Effect of a PI3K γ / δ Inhibitor on M1/M2 Macrophage Marker Expression in RAW264.7

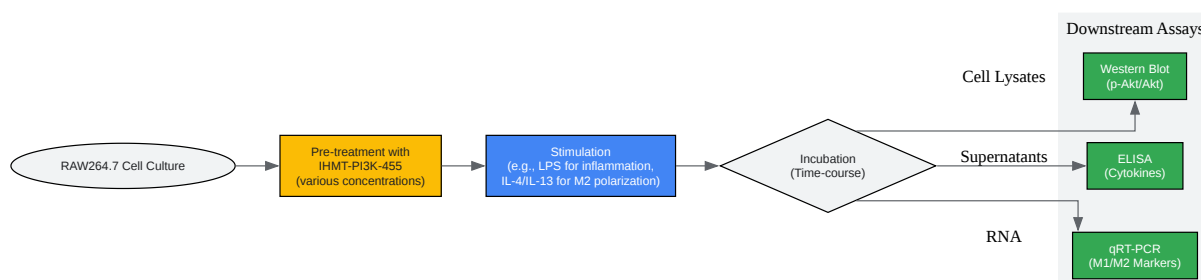
Cells

Treatment	iNOS (M1) Relative mRNA Expression	Arg-1 (M2) Relative mRNA Expression	CD206 (M2) Relative mRNA Expression
M0 (Untreated)	1.0	1.0	1.0
M1 (LPS + IFN- γ)	50.0 \pm 4.5	0.8 \pm 0.1	1.2 \pm 0.2
M2 (IL-4 + IL-13)	2.5 \pm 0.3	40.0 \pm 3.8	35.0 \pm 3.2
M2 + PI3Ky/ δ Inhibitor (1 μ M)	15.0 \pm 1.8	10.0 \pm 1.1	8.0 \pm 0.9

This table provides representative data demonstrating the expected shift from an M2 to an M1 phenotype upon PI3Ky/ δ inhibition.

Signaling Pathways and Experimental Workflows





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